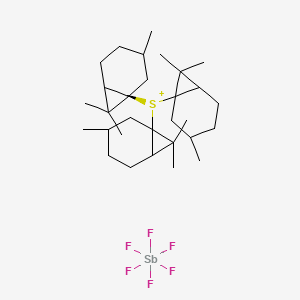
Triarylsulfonium hexafluoroantimonate S&
説明
Triarylsulfonium hexafluoroantimonate salts are photoinitiators used in cationic polymerization . They are most effective in the range of 210−350 nm and are primarily used to initiate epoxy resins .
Synthesis Analysis
While specific synthesis methods for Triarylsulfonium hexafluoroantimonate were not found in the search results, it’s known that these compounds are used as photoinitiators in the cationic polymerization of various cyclic monomers .Chemical Reactions Analysis
Triarylsulfonium hexafluoroantimonate salts have been shown to be effective catalysts for the ring-opening polymerisation of various cyclic monomers under UV irradiation . They are also used in the photoinduced thermal frontal cationic polymerization of epoxides .Physical And Chemical Properties Analysis
Triarylsulfonium hexafluoroantimonate salts have a refractive index of n20/D 1.502 and a density of 1.410 g/mL at 25 °C .科学的研究の応用
Photopolymerization of Epoxy Resins
Triarylsulfonium hexafluoroantimonate: is widely used as a photoinitiator for the cationic polymerization of epoxy resins . This application is crucial in the creation of carbon-fiber reinforced polymers, where the compound facilitates a photoinduced thermal frontal polymerization reaction . The process involves the excitation of the triarylsulfonium salt, which releases enough heat to decompose an alkyl-based sulfonium salt acting as a latent thermal initiator, thus propagating a thermal front that polymerizes the entire sample.
High-Response Thin Film Nanocomposite Sensors
The compound has been utilized in the development of thin film nanocomposite sensors . By incorporating ZnO into an epoxy-based photoresist thin polymer film, the gravimetric response to oxygen and water vapor is significantly increased. This enhancement is further amplified under UV-light exposure due to the activation of the photoacid generator, which is the triarylsulfonium hexafluoroantimonate.
UV Protective Coatings
Triarylsulfonium hexafluoroantimonate: salts serve as photo-initiators for the photopolymerization of epoxy/acrylate composites . These composites are then applied as UV protective coatings on electronic devices, providing a shield against harmful ultraviolet radiation while maintaining the integrity of the underlying materials.
Advanced Composite Material Fabrication
The ability of triarylsulfonium hexafluoroantimonate to initiate polymerization reactions at the surface of epoxides makes it an ideal candidate for the fabrication of advanced composite materials . The heat released during the photopolymerization process allows for the curing of opaque and thick carbon composite materials without the need for thermal post-curing.
Gravimetric Sensing Optimization
Incorporating triarylsulfonium hexafluoroantimonate into oxide-epoxy hybrid nanocomposites has shown to optimize their application in high-sensitivity gravimetric sensing . This application is significant for the design and characterization of reversible gas/vapor adsorption in such nanocomposites.
Photothermal Initiating Systems
The compound is part of highly reactive photothermal initiating systems that are investigated for their potential to cure opaque and thick carbon composite materials through photoinduced thermal frontal polymerization reactions . This innovative approach allows for the creation of composite materials with a high content of carbon, which is essential for various industrial applications.
Safety And Hazards
Triarylsulfonium hexafluoroantimonate salts can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation, serious eye irritation, respiratory irritation, and are toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
将来の方向性
Triarylsulfonium hexafluoroantimonate salts have been investigated for curing opaque and thick carbon composite materials through photoinduced thermal frontal polymerization reaction . They have also been used in the fabrication of polymeric composites . The future directions of this compound could involve further exploration of its use in these areas.
特性
IUPAC Name |
hexafluoroantimony(1-);[(1R)-3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl]-bis(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)sulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51S.6FH.Sb/c1-19-10-13-22-25(4,5)28(22,16-19)31(29-17-20(2)11-14-23(29)26(29,6)7)30-18-21(3)12-15-24(30)27(30,8)9;;;;;;;/h19-24H,10-18H2,1-9H3;6*1H;/q+1;;;;;;;+5/p-6/t19?,20?,21?,22?,23?,24?,28-,29?,30?,31?;;;;;;;/m1......./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYXUSLCQRDSMB-KRBQFHQASA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C2(C1)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C)(C)C.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2[C@](C1)(C2(C)C)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51F6SSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triarylsulfonium hexafluoroantimonate S& | |
CAS RN |
109037-75-4 | |
| Record name | Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aromatic sulfonium hexafluoro antimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B561018.png)

![1-Methyl-4-(propan-2-yl)tricyclo[4.1.0.0~2,4~]heptan-5-one](/img/structure/B561021.png)

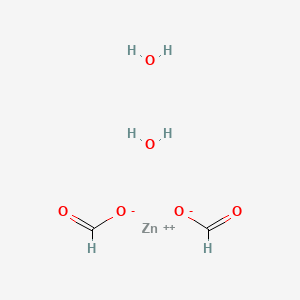

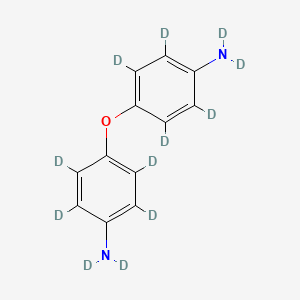
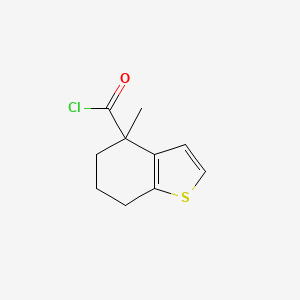

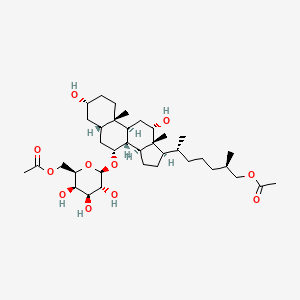
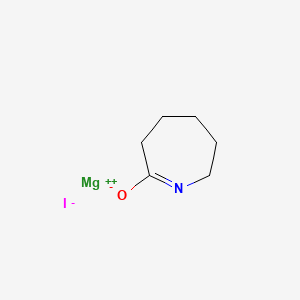
![5-{(Z)-[4-(2-Pyrimidinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B561036.png)